molecular formula C17H11N3O3 B239767 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Cat. No. B239767
M. Wt: 305.29 g/mol
InChI Key: DBXXNIKINXQFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of oxazolo[4,5-b]pyridines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins involved in cellular processes such as DNA synthesis, cell division, and inflammation. The compound also interacts with specific receptors in the brain, which may explain its potential use as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide in lab experiments is its relative ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple techniques. Another advantage is its diverse biological activities, which make it a promising candidate for various fields of research.
One limitation of using N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in experiments. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide. One direction is to further investigate its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as cancer and viral infections. Additionally, further studies are needed to understand its mechanism of action and to develop more effective derivatives of the compound for use in research and potential clinical applications.
In conclusion, N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has shown potential applications in various fields of research. Its diverse biological activities, relative ease of synthesis, and potential use as a therapeutic agent make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and to develop more effective derivatives of the compound.

Synthesis Methods

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide involves the reaction of 2-amino-5-nitropyridine with 2-chloro-5-fluorobenzonitrile in the presence of cesium carbonate and copper powder. The resulting product is then treated with furan-2-carboxylic acid and triethylamine to obtain N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide has shown potential applications in various fields of research. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H11N3O3/c21-16(14-7-3-9-22-14)19-12-5-1-4-11(10-12)17-20-15-13(23-17)6-2-8-18-15/h1-10H,(H,19,21)

InChI Key

DBXXNIKINXQFRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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